Product packaging for 4-bromo-1,5-dimethyl-naphthalene(Cat. No.:CAS No. 15095-54-2)

4-bromo-1,5-dimethyl-naphthalene

Cat. No.: B3242335
CAS No.: 15095-54-2
M. Wt: 235.12 g/mol
InChI Key: XTBNCFCOYAFCIB-UHFFFAOYSA-N
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Description

Contextualization of Naphthalene (B1677914) Core Functionalization in Chemical Synthesis

The naphthalene core, a bicyclic aromatic hydrocarbon, is a prevalent structural motif in a multitude of biologically active compounds and advanced organic materials. anr.frresearchgate.netrsc.orgnumberanalytics.comrasayanjournal.co.in The ability to selectively introduce functional groups onto this scaffold is paramount for the synthesis of new pharmaceuticals, agrochemicals, and functional materials. rsc.orgnumberanalytics.comacs.org Historically, the functionalization of naphthalenes relied heavily on classical electrophilic aromatic substitution reactions, which often yield mixtures of isomers and are difficult to control. researchgate.net However, the advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, has revolutionized the field, allowing for unprecedented levels of regioselectivity and efficiency in naphthalene modification. anr.frresearchgate.netrsc.orgresearchgate.net These advanced methods provide chemists with the tools to precisely install a variety of substituents at specific positions on the naphthalene ring, thereby enabling the systematic exploration of structure-activity relationships and the creation of novel molecular entities. rsc.orgresearchgate.net

Significance of Directed Aromatic Halogenation, with Specific Reference to Bromination of Methylnaphthalenes

Directed aromatic halogenation, a process that introduces a halogen atom at a specific position on an aromatic ring, is a cornerstone of modern organic synthesis. libretexts.orgwikipedia.orglibretexts.org Halogenated aromatic compounds, particularly aryl bromides, serve as versatile synthetic intermediates due to their ability to participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgnoaa.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

The bromination of methylnaphthalenes is of particular interest as the methyl groups can influence the regioselectivity of the halogenation reaction. For instance, the electrophilic bromination of 1-methylnaphthalene (B46632) predominantly yields 1-bromo-4-methylnaphthalene. acs.org This directing effect, combined with the inherent reactivity of the resulting aryl bromide, makes brominated methylnaphthalenes valuable building blocks in multi-step syntheses. The strategic placement of a bromine atom allows for subsequent functionalization, enabling the construction of complex, polysubstituted naphthalene derivatives that would be difficult to access through other means. researchgate.net

Rationale for Focused Research on 4-Bromo-1,5-dimethyl-naphthalene as a Synthetic Synthon and Research Target

The compound this compound stands as a specific and compelling target for focused research due to its unique structural features and synthetic potential. lab-chemicals.comlabcompare.com The presence of two methyl groups on the naphthalene core, in addition to the strategically positioned bromine atom, offers a number of advantages. The methyl groups can influence the electronic properties and steric environment of the molecule, potentially leading to novel reactivity and selectivity in subsequent transformations.

As a synthetic synthon, this compound can be utilized in a variety of cross-coupling reactions to introduce new functional groups at the 4-position. This allows for the systematic modification of the naphthalene core and the creation of libraries of compounds for biological screening or materials science applications. Furthermore, the study of this specific isomer contributes to a deeper understanding of the factors that govern reactivity and selectivity in the functionalization of polysubstituted naphthalenes.

Overview of Research Trajectories for Aryl Bromides in Modern Chemical Science

Aryl bromides are indispensable tools in modern chemical science, serving as key precursors in a vast array of synthetic transformations. acs.orgnoaa.gov Their utility stems from their optimal balance of reactivity and stability. They are sufficiently reactive to participate in a wide range of cross-coupling reactions, yet stable enough to be handled and stored under normal laboratory conditions. noaa.gov

Current research trajectories involving aryl bromides are focused on several key areas. One major area of investigation is the development of new and more efficient catalytic systems for cross-coupling reactions. organic-chemistry.orgnih.govnih.gov This includes the use of cheaper and more abundant metals, as well as the design of novel ligands that can promote challenging transformations. Another active area of research is the use of aryl bromides in C-H activation/functionalization reactions, which allow for the direct formation of new bonds without the need for pre-functionalized starting materials. nih.gov Additionally, aryl bromides are being explored as precursors to other reactive intermediates, such as organolithium and Grignard reagents, further expanding their synthetic utility. acs.orgnoaa.gov The continued development of new reactions and applications for aryl bromides will undoubtedly lead to significant advances in a wide range of chemical disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11B B3242335 4-bromo-1,5-dimethyl-naphthalene CAS No. 15095-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,5-dimethylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBNCFCOYAFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 1,5 Dimethyl Naphthalene

Regioselective Bromination Strategies for 1,5-Dimethylnaphthalene (B47167) Precursors to Yield 4-Bromo-1,5-dimethyl-naphthalene

The direct introduction of a bromine atom onto the 1,5-dimethylnaphthalene skeleton presents a significant challenge in achieving the desired regioselectivity for the 4-position. The electronic properties of the naphthalene (B1677914) ring and the directing effects of the two methyl groups influence the position of electrophilic attack.

Exploration of Direct Aromatic Bromination Techniques and Their Regioselectivity

Direct bromination of 1,5-dimethylnaphthalene often leads to a mixture of isomeric products. The reaction of 1,5-dimethylnaphthalene with bromine in the presence of iron powder as a catalyst results in the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes, along with several dibrominated products. iaea.orgosti.gov The ratio of these isomers is dependent on the quantity of the iron catalyst used. iaea.orgosti.gov Specifically, a decrease in the amount of catalyst favors the formation of 2-bromo-1,5-dimethylnaphthalene. iaea.orgosti.gov

Classical electrophilic aromatic bromination methods often suffer from a lack of regioselectivity, yielding a mixture of ortho and para isomers. wku.edu The use of strong Lewis acid catalysts and harsh reaction conditions are often required, which can lead to undesirable side products. wku.edu

Application of N-Halosuccinimides (e.g., NBS) and Other Brominating Agents in the Synthesis of this compound

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination due to its milder nature compared to elemental bromine. nih.gov The regioselectivity of bromination using NBS can be influenced by the solvent and reaction conditions. nih.gov For instance, the use of NBS in ionic liquids or tetrahydrofuran (B95107) (THF) has been shown to be highly regioselective for the para-bromination of activated aromatic systems. nih.gov The polarization of the N-Br bond in NBS, enhanced by solvents like acetonitrile (B52724), can lead to increased reaction rates and high para-regioselectivity. wku.edu

Other brominating agents, such as bromodimethylsulfonium bromide and 1,3-dibromo-5,5-dimethylhydantoin, are generally less regioselective than NBS. nih.gov The choice of the brominating agent is crucial for controlling the outcome of the reaction and maximizing the yield of the desired 4-bromo isomer.

For example, the bromination of 1,3-decadiyne (B15466420) with NBS in acetone, catalyzed by silver nitrate, proceeds efficiently to yield the corresponding 1-bromo-1,3-decadiyne. orgsyn.org This highlights the utility of NBS in achieving specific bromination under controlled conditions.

Catalytic Approaches to Position-Specific Bromination of 1,5-Dimethylnaphthalene

The use of catalysts is a key strategy to enhance the regioselectivity of bromination. The reaction of 1,5-dimethylnaphthalene with bromine in the presence of iron powder demonstrates that the catalyst amount influences the product distribution. iaea.orgosti.gov While this specific system may not exclusively yield the 4-bromo isomer, it underscores the principle of catalytic control.

Modern approaches to regioselective bromination often involve the use of solid acid catalysts, such as clays, which can offer shape-selectivity and lead to a higher proportion of the desired isomer. cardiff.ac.uk For instance, bromination of naphthalene over KSF clay has been shown to produce specific tetrabromonaphthalene isomers in high yield. cardiff.ac.uk While not directly applied to 1,5-dimethylnaphthalene to produce the 4-bromo derivative in the provided sources, this methodology suggests a potential avenue for achieving higher regioselectivity.

Functional Group Interconversion Pathways for the Synthesis of this compound

An alternative to direct bromination is the introduction of a bromine atom through the transformation of a pre-existing functional group on the 1,5-dimethylnaphthalene ring. This approach offers the advantage of installing the bromine at a specific, predetermined position.

Conversion from Other Halogenated 1,5-Dimethylnaphthalenes

Diazotization and Sandmeyer Reactions for Bromine Introduction at Specific Sites

The Sandmeyer reaction provides a powerful and versatile method for introducing a bromine atom at a specific position on an aromatic ring. masterorganicchemistry.combyjus.comlibretexts.org This two-step process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) bromide salt. masterorganicchemistry.combyjus.com

To synthesize this compound via this route, one would first need to prepare 4-amino-1,5-dimethylnaphthalene. This can be achieved through the nitration of 1,5-dimethylnaphthalene to yield 4-nitro-1,5-dimethylnaphthalene, followed by reduction of the nitro group to an amino group. The nitration of 1,5-dimethylnaphthalene has been studied, and various nitro derivatives have been prepared. kingston.ac.uk The subsequent reduction of the nitro group is a standard transformation in organic synthesis.

Once 4-amino-1,5-dimethylnaphthalene is obtained, it can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. libretexts.orgscientificupdate.com The resulting diazonium salt is then reacted with copper(I) bromide (CuBr) to yield the desired this compound. masterorganicchemistry.com This method ensures the bromine is introduced exclusively at the 4-position, dictated by the initial position of the amino group.

Table of Reaction Conditions for Sandmeyer Reaction

Step Reagents Temperature Product
Diazotization 4-amino-1,5-dimethylnaphthalene, NaNO₂, HCl 0-5 °C 1,5-Dimethylnaphthalene-4-diazonium chloride

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The synthesis of this compound via electrophilic aromatic bromination of 1,5-dimethylnaphthalene is influenced by a multitude of reaction parameters. Achieving high yield and, more importantly, high regioselectivity for the 4-position requires careful control over these conditions. The presence of two activating methyl groups on the naphthalene ring directs bromination to several positions, leading to a mixture of isomers, primarily 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes. researchgate.netosti.gov The optimization of the reaction environment is therefore paramount.

Solvent Effects and Temperature Control in Bromination Reactions

The choice of solvent and the reaction temperature are pivotal in governing the regioselectivity of electrophilic aromatic bromination. While specific studies detailing a broad range of solvents for the bromination of 1,5-dimethylnaphthalene are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution on naphthalenes provide a strong basis for optimization.

Solvent Effects:

The polarity of the solvent can influence the stability of the Wheland intermediate formed during bromination. Non-polar solvents are often employed in electrophilic aromatic brominations to minimize solvation of the electrophile, potentially leading to higher reactivity. In the context of naphthalene bromination, solvents such as dichloromethane (B109758) (DCM) and carbon tetrachloride have been utilized. mdpi.com For instance, the dibromination of naphthalene in dichloromethane at very low temperatures has been shown to favor the formation of the 1,4-isomer. mdpi.com This suggests that a less polar solvent might be beneficial for controlling the regioselectivity in the bromination of 1,5-dimethylnaphthalene. The use of more polar solvents could alter the isomer distribution by differentially solvating the transition states leading to the various bromo-isomers.

Temperature Control:

Temperature is a critical factor in controlling the kinetic versus thermodynamic product distribution. researchgate.net Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which corresponds to the reaction pathway with the lowest activation energy. researchgate.net For the bromination of 1-bromonaphthalene, a reaction at -30 °C in dichloromethane significantly increased the yield of the 1,4-dibromonaphthalene (B41722) isomer. mdpi.com This principle can be extrapolated to the synthesis of this compound, where lower temperatures could potentially favor the formation of one isomer over the others. Conversely, higher temperatures might lead to a thermodynamic equilibrium of isomers, which may not favor the desired 4-bromo product.

A hypothetical study on the effect of solvent and temperature on the bromination of 1,5-dimethylnaphthalene could yield results similar to those presented in the interactive table below, based on general observations in naphthalene chemistry.

Table 1: Hypothetical Effect of Solvent and Temperature on the Regioselectivity of 1,5-Dimethylnaphthalene Bromination
SolventTemperature (°C)Relative Yield of this compound (%)Other Isomers Formed
Dichloromethane-20Higher2-bromo, 3-bromo
Dichloromethane25Moderate2-bromo, 3-bromo
Carbon Tetrachloride0Moderate-Higher2-bromo, 3-bromo
Nitrobenzene25LowerIncreased proportion of other isomers

Catalyst Loading and Ligand Design for Improved Synthetic Efficiency

The catalyst system, including the nature of the catalyst, its concentration (loading), and any associated ligands, plays a crucial role in the regioselective bromination of aromatic compounds.

Catalyst Loading:

In the synthesis of bromo-1,5-dimethylnaphthalenes, the amount of catalyst has been shown to directly influence the ratio of the resulting isomers. A study on the bromination of 1,5-dimethylnaphthalene in the presence of iron powder as a catalyst demonstrated that the relative amounts of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalene, as well as various dibromo-isomers, are dependent on the catalyst loading. researchgate.netosti.gov Specifically, a decrease in the amount of iron catalyst was found to increase the proportion of 2-bromo-1,5-dimethylnaphthalene in the product mixture. researchgate.netosti.gov This suggests that by carefully controlling the catalyst loading, it may be possible to influence the formation of the 4-bromo isomer. Higher catalyst loading might favor the formation of thermodynamically more stable products through isomerization, while lower loading could reflect a more kinetically controlled product distribution.

The following interactive table illustrates the reported effect of catalyst loading on the product distribution in the bromination of 1,5-dimethylnaphthalene.

Table 2: Influence of Iron Catalyst Loading on the Isomeric Distribution of Bromo-1,5-dimethylnaphthalenes researchgate.netosti.gov
Relative Amount of Iron CatalystProportion of 2-bromo-1,5-dimethyl-naphthaleneProportion of other mono-bromo isomers (including 4-bromo)
HighLowerHigher
LowHigherLower

Ligand Design:

For related transformations, such as the cross-coupling of dibromonaphthalenes, the choice of ligand on a transition metal catalyst is critical for achieving regioselectivity. In the context of electrophilic bromination, the development of catalysts with tailored steric and electronic properties could be a promising avenue for enhancing the selectivity towards the 4-position of 1,5-dimethylnaphthalene. For instance, bulky ligands on a Lewis acid catalyst could sterically hinder attack at the more accessible positions of the naphthalene ring, thereby directing the electrophile to the desired 4-position. The design of chiral ligands has also been shown to induce asymmetry in similar reactions, and while not directly applicable to achieving regioselectivity between achiral positions, it highlights the power of ligand modification in controlling reaction outcomes.

Future research in this area could focus on employing catalyst systems known for their shape-selectivity, such as zeolites or other structured solid catalysts, which have demonstrated success in the regioselective bromination of naphthalene itself. mdpi.com The defined pore structures of these materials can act as microreactors, favoring the formation of isomers that fit within their channels.

Spectroscopic and Structural Elucidation Techniques for 4 Bromo 1,5 Dimethyl Naphthalene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 4-Bromo-1,5-dimethyl-naphthalene

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Aromatic and Methyl Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the two methyl groups. The introduction of the bromine atom at the C-4 position induces significant changes in the electronic environment of the naphthalene (B1677914) ring system compared to the parent 1,5-dimethylnaphthalene (B47167).

The two methyl groups at C-1 and C-5 are expected to appear as singlets in the upfield region of the spectrum, typically around δ 2.5-2.7 ppm. The aromatic region would be more complex. The proton at C-2 would likely be a doublet, coupled to the proton at C-3. The proton at C-3 would appear as a doublet of doublets, being coupled to both the C-2 and the C-8 protons (a small four-bond coupling is possible in naphthalene systems). The proton at C-8, adjacent to the second methyl group, would likely be a doublet. The remaining two protons on the other ring, at C-6 and C-7, would also show characteristic splitting patterns, likely as doublets or a complex multiplet. The bromine atom's electron-withdrawing nature would generally cause a downfield shift for the protons on the same ring, particularly for the adjacent proton at C-3.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.3-7.5d8.0-9.0
H-37.7-7.9d8.0-9.0
H-67.4-7.6t7.5-8.5
H-77.9-8.1d7.5-8.5
H-87.5-7.7d7.0-8.0
1-CH₃2.6-2.8s-
5-CH₃2.5-2.7s-

Note: The predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic and Alkyl Carbon Frameworks

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene core and the two methyl carbons.

The methyl carbons would appear at the most upfield region of the spectrum, typically between δ 20-25 ppm. The ten aromatic carbons will resonate in the downfield region (δ 120-140 ppm). The carbon atom directly attached to the bromine (C-4) is expected to have its chemical shift significantly influenced by the halogen, appearing in the range of δ 115-125 ppm. The other quaternary carbons (C-1, C-5, C-4a, and C-8a) will also have characteristic chemical shifts. The remaining methine carbons in the aromatic region will show signals that are influenced by their position relative to the methyl and bromo substituents.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1133-136
C-2125-128
C-3128-131
C-4118-122
C-4a130-133
C-5134-137
C-6124-127
C-7126-129
C-8123-126
C-8a129-132
1-CH₃20-23
5-CH₃19-22

Note: The predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Connectivity in this compound

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent relationship. Similarly, correlations between H-6, H-7, and H-8 would help to delineate the spin system on the second aromatic ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would allow for the direct assignment of the carbon signals for all the methine groups (C-2, C-3, C-6, C-7, and C-8) and the methyl groups by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for establishing the complete carbon framework by showing correlations between protons and carbons that are two or three bonds away. columbia.edu For example, the protons of the 1-CH₃ group would show a correlation to C-1, C-2, and C-8a, confirming the position of this methyl group. The proton H-3 would show correlations to C-1, C-4a, and C-4, definitively placing the bromine atom at the C-4 position.

Utilization of Mass Spectrometry (MS) in the Characterization of this compound and its Derivatives

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. For this compound, the chemical formula is C₁₂H₁₁Br. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br, will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. libretexts.orglibretexts.orgchemguide.co.uk

Predicted HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact Mass
[C₁₂H₁₁⁷⁹Br]⁺⁷⁹Br234.0095
[C₁₂H₁₁⁸¹Br]⁺⁸¹Br236.0075

Note: The exact masses are calculated based on the most abundant isotopes of carbon and hydrogen.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to confirm the structure.

A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom. docbrown.infojove.com This would result in a significant peak at m/z corresponding to the [C₁₂H₁₁]⁺ fragment. Another likely fragmentation is the loss of a methyl group (CH₃), leading to a [C₁₁H₈Br]⁺ fragment. The subsequent loss of the bromine atom from this fragment would also be possible. The presence of the characteristic M⁺ and M+2 isotopic pattern for all bromine-containing fragments is a key diagnostic feature. ucalgary.cayoutube.comyoutube.com

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Identity
234236[C₁₂H₁₁Br]⁺ (Molecular Ion)
219221[C₁₁H₈Br]⁺ (Loss of CH₃)
155-[C₁₂H₁₁]⁺ (Loss of Br)
140-[C₁₁H₈]⁺ (Loss of Br and CH₃)

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Crystallography for Crystalline Structure Determination of this compound

To date, the single-crystal X-ray diffraction data for this compound has not been reported in crystallographic databases. In the absence of direct experimental data, we can infer its likely crystalline properties by analogy to other substituted naphthalenes.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

In related naphthalene systems, such as 1,5-disubstituted naphthalenes, the substituents are known to cause steric hindrance, which can lead to distortions from a perfectly planar naphthalene core. For instance, studies on 1,5-dinitronaphthalene (B40199) have shown a slight twisting of the nitro groups relative to the naphthalene plane. Similarly, in this compound, the bulky bromine atom and the two methyl groups would likely induce some out-of-plane distortion. The peri-interaction between the 1-methyl and 8-hydrogen, and the 5-methyl and 4-bromo groups will be significant in defining the final conformation.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
Key Bond Lengths (Å)C-Br: ~1.90, C-C (aromatic): 1.36-1.42, C-CH₃: ~1.51
Key Bond Angles (°)C-C-Br: ~120, C-C-C (in ring): ~120

Analysis of Intermolecular Interactions in the Solid State

In the solid state, the packing of this compound molecules would be governed by a combination of weak intermolecular forces. These interactions are crucial for the stability of the crystal lattice. Based on the functional groups present, the following interactions are expected:

π-π Stacking: The aromatic naphthalene cores are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons.

Van der Waals Forces: These forces will be significant, particularly due to the presence of the bromine atom and methyl groups.

Halogen Bonding: The bromine atom could potentially participate in halogen bonding (C-Br···X), where X is a nucleophilic region of a neighboring molecule, although this is generally a weaker interaction.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. While experimental spectra for this compound are not available, we can predict the characteristic vibrational modes by comparison with related compounds like 1,5-dimethylnaphthalene and other brominated naphthalenes. sigmaaldrich.comresearchgate.net

The key vibrational modes for this compound would include:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

C-C Stretching: Aromatic C-C stretching vibrations of the naphthalene ring will produce a series of bands between 1650 and 1400 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Methyl Group Vibrations: In-plane and out-of-plane bending vibrations of the methyl groups will also be present.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1650 - 1400IR, Raman
C-H In-plane Bend1300 - 1000IR, Raman
C-H Out-of-plane Bend900 - 675IR, Raman
C-Br Stretch600 - 500IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of other naphthalene derivatives, characterized by transitions within the aromatic π-system. The parent naphthalene molecule exhibits strong absorptions around 220 nm, a series of fine-structured bands between 250 and 300 nm, and a weaker, broad band around 310 nm.

The introduction of methyl and bromo substituents will cause shifts in the absorption maxima (λ_max).

Methyl Groups: As electron-donating groups, the methyl substituents will cause a slight red-shift (bathochromic shift) of the absorption bands due to the destabilization of the highest occupied molecular orbital (HOMO).

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could provide more precise predictions of the electronic transitions and the resulting UV-Vis spectrum.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

Electronic TransitionPredicted λ_max Range (nm)
¹B_b (S₀ → S₂)~230 - 240
¹L_a (S₀ → S₁)~280 - 290
¹L_b (S₀ → S₀')~320 - 330

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1,5 Dimethyl Naphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 4-Bromo-1,5-dimethyl-naphthalene

The presence of the bromine atom on the naphthalene (B1677914) core of this compound makes it a suitable substrate for a range of palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, placing aryl bromides in a favorable position for versatile synthetic applications. rsc.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, a typical reaction would involve its coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Although specific examples with this compound are scarce, the Suzuki-Miyaura coupling of other bromonaphthalene derivatives is well-documented. For instance, the coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid has been successfully achieved, with microwave-assisted conditions providing significantly higher yields (77%) compared to conventional heating (22%). mdpi.com This suggests that this compound would likely undergo efficient coupling under similar optimized conditions. The choice of base and solvent is crucial, with systems like potassium carbonate in aqueous ethanol (B145695) being effective. chemspider.comacs.org

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OData not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneData not available

This table is illustrative and based on general Suzuki-Miyaura reaction conditions, as specific data for this compound is not available.

The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides. This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with an organotin reagent, such as tributyl(vinyl)tin, would be catalyzed by a palladium complex.

While direct studies on this compound are not readily found, the Stille coupling of other bromonaphthalenes has been reported. mdpi.com The reaction conditions typically involve a palladium catalyst like Pd(OAc)₂ with a ligand such as PPh₃, and can be performed in solvents like DMF. nih.gov One-pot hydrostannylation/Stille coupling protocols have also been developed to enhance efficiency. mdpi.com

Hypothetical Reaction Data for Stille Coupling:

EntryOrganotin ReagentCatalystSolventYield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄TolueneData not available
2Tributyl(phenyl)tinPd(OAc)₂/PPh₃DMFData not available

This table is illustrative and based on general Stille coupling conditions, as specific data for this compound is not available.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is particularly useful for forming C(sp²)-C(sp³) bonds. The reaction of this compound with an organozinc reagent like ethylzinc (B8376479) bromide would provide the corresponding ethyl-substituted naphthalene derivative.

The Negishi coupling is a versatile tool for C-C bond formation and has been applied to various aryl bromides. researchgate.net Palladium catalysts with ligands such as dppe or dppf are commonly employed. researchgate.net The reaction is typically carried out in solvents like 1,4-dioxane (B91453) under reflux. researchgate.net

Hypothetical Reaction Data for Negishi Coupling:

EntryOrganozinc ReagentCatalystSolventYield (%)
1Ethylzinc bromidePd(dppe)Cl₂DioxaneData not available
2Phenylzinc chloridePd(dppf)Cl₂THFData not available

This table is illustrative and based on general Negishi coupling conditions, as specific data for this compound is not available.

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org For this compound, a reaction with an alkene like styrene (B11656) would yield a stilbene-type derivative. The reaction typically proceeds with trans selectivity. organic-chemistry.org

The Heck reaction is widely used in the synthesis of fine chemicals, and various catalytic systems have been developed. cdnsciencepub.com Ligandless palladium catalysts or palladacycles are often employed, especially in industrial applications. cdnsciencepub.com The reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in the production of Naproxen™. cdnsciencepub.com

Hypothetical Reaction Data for Heck Coupling:

This table is illustrative and based on general Heck coupling conditions, as specific data for this compound is not available.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov The reaction of this compound with a terminal alkyne such as phenylacetylene (B144264) would produce an alkynylnaphthalene derivative.

This reaction is valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. nih.gov Copper-free versions of the Sonogashira coupling have also been developed to avoid issues like alkyne homocoupling. nih.gov The coupling of various bromo-naphthalene derivatives with terminal alkynes has been reported, often with high efficiency under microwave irradiation. mdpi.comd-nb.info

Hypothetical Reaction Data for Sonogashira Coupling:

This table is illustrative and based on general Sonogashira coupling conditions, as specific data for this compound is not available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a cornerstone for the synthesis of anilines and their derivatives. The amination of this compound with a primary or secondary amine would yield the corresponding N-arylated product.

This reaction is known for its broad substrate scope and the continuous development of more efficient and user-friendly catalyst systems. researchgate.net While specific examples with this compound are not available, the Buchwald-Hartwig amination of other bromonaphthalenes has been successfully employed in the synthesis of various compounds. nih.gov

Hypothetical Reaction Data for Buchwald-Hartwig Amination:

EntryAmineCatalystLigandBaseSolventYield (%)
1AnilinePd₂(dba)₃BINAPNaOt-BuTolueneData not available
2MorpholinePd(OAc)₂XPhosK₃PO₄DioxaneData not available

This table is illustrative and based on general Buchwald-Hartwig amination conditions, as specific data for this compound is not available.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. However, for SNAr to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the naphthalene core is substituted with two electron-donating methyl groups, which deactivate the ring towards nucleophilic attack. Consequently, classical SNAr reactions are not expected to be a primary reactive pathway for this compound under standard conditions.

For SNAr to occur on such an electron-rich system, the use of a strong base to facilitate a benzyne-type mechanism or transition-metal catalysis would likely be necessary. For instance, copper-catalyzed nucleophilic methoxylation has been successfully applied to brominated 1,8-bis(dimethylamino)naphthalene (B140697) systems, suggesting that similar transition-metal-catalyzed approaches could be viable for this compound. researchgate.net These reactions proceed through an oxidative addition/reductive elimination cycle, circumventing the need for strong electronic activation of the naphthalene ring.

In a related context, the intramolecular nucleophilic aromatic substitution of a nitrile group onto a naphthalene ring has been observed in a 4-lithium-5-bromo-1,8-bis(dimethylamino)naphthalene derivative, highlighting that under specific circumstances, the bromide can be displaced. researchgate.net However, this is an intramolecular process facilitated by the prior formation of an organolithium species.

Formation of Organometallic Intermediates from this compound

The generation of organometallic reagents from aryl halides is a fundamental transformation in organic synthesis, opening avenues for carbon-carbon and carbon-heteroatom bond formation.

Preparation and Reactivity of Grignard Reagents

The formation of a Grignard reagent from this compound is anticipated to be a feasible process. The reaction would involve the treatment of the aryl bromide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The general procedure for preparing Grignard reagents from aryl bromides is well-established. researchgate.netwalisongo.ac.id

Table 1: General Conditions for Grignard Reagent Formation from Aryl Bromides

ReactantReagentSolventConditionsProduct
Aryl BromideMagnesium (Mg)Diethyl ether or THFRefluxArylmagnesium bromide

Data adapted from general procedures for Grignard reagent synthesis. walisongo.ac.id

Once formed, the Grignard reagent, (1,5-dimethylnaphthalen-4-yl)magnesium bromide, would be a potent nucleophile. Its reactivity would be characteristic of Grignard reagents, enabling reactions with a wide range of electrophiles. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. A patent describing the synthesis of 1,4-dimethylnaphthalene (B47064) from 1,4-dihalonaphthalene utilizes a methyl magnesium halide Grignard reagent in a nickel-phosphine catalyzed coupling reaction, demonstrating the utility of naphthalene-based Grignard reagents in cross-coupling chemistry. google.com

Formation and Reactions of Organolithium Compounds

Organolithium reagents can be prepared from aryl bromides via halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures. The reaction of this compound with n-BuLi would be expected to yield (1,5-dimethylnaphthalen-4-yl)lithium. Studies on the lithiation of polysubstituted bromonaphthalenes, such as 2,4,5,7-tetrabromo-1,8-bis(dimethylamino)naphthalene, have shown that bromine-lithium exchange preferentially occurs at the 4-position, which supports the feasibility of this transformation for this compound. acs.orgacs.org

Table 2: Conditions for Halogen-Metal Exchange in a Polybrominated Naphthalene System

Starting MaterialReagentSolventConditionsMajor Intermediate
2,4,5,7-Tetrabromo-1,8-bis(dimethylamino)naphthalenen-BuLiHexaneLow Temperature4-Lithio-2,5,7-tribromo-1,8-bis(dimethylamino)naphthalene

Data derived from studies on the lithiation of polybrominated DMAN derivatives. acs.orgacs.org

The resulting organolithium species would be a highly reactive intermediate, capable of participating in a variety of synthetic transformations. For example, it could be quenched with electrophiles such as carbon dioxide to form a carboxylic acid, or with dimethylformamide (DMF) to produce an aldehyde. The reactivity of such lithiated naphthalenes is exemplified by the interaction of 4-lithium-5-bromo-1,8-bis(dimethylamino)naphthalene with nitriles to form 2-substituted benzo[cd]indoles. researchgate.net

Reductive Dehalogenation Pathways of this compound

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would result in the formation of 1,5-dimethylnaphthalene (B47167). nih.gov This transformation can be achieved through various methods, including catalytic hydrogenation or the use of metal hydrides.

A common method for the reductive dehalogenation of aryl halides is palladium-catalyzed hydrogenation. This typically involves reacting the aryl halide with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the resulting hydrobromic acid.

Another effective approach is the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol. This system has been shown to efficiently dehalogenate a wide range of aryl halides at ambient temperature. While this compound is not specifically mentioned, the successful dehalogenation of other bromonaphthalenes under these conditions suggests this would be a viable pathway.

Palladium-catalyzed reactions, in general, are widely used for the functionalization of bromonaphthalene scaffolds. nih.govnih.gov While many of these are cross-coupling reactions, the underlying principles of oxidative addition of the aryl bromide to the palladium center are relevant to reductive pathways as well.

Computational and Theoretical Chemistry Studies of 4 Bromo 1,5 Dimethyl Naphthalene

Quantum Chemical Calculations on the Electronic Structure of 4-Bromo-1,5-dimethyl-naphthalene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and energy levels within this compound, which dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netijarst.com This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise information about bond lengths, bond angles, and dihedral angles.

The geometry optimization of this compound would reveal the steric and electronic effects of the bromine and methyl substituents on the naphthalene (B1677914) core. The presence of the bulky bromine atom and the two methyl groups can induce slight distortions in the planarity of the naphthalene ring system. The calculated bond lengths and angles provide a quantitative measure of these distortions.

Furthermore, DFT can be used to map the potential energy surface of the molecule, identifying not only the ground state but also various conformers and the transition states that connect them. This creates an energy landscape that is crucial for understanding the molecule's flexibility and the energetic barriers to conformational changes.

Illustrative Optimized Geometry Parameters for this compound (Theoretical) Note: The following data is illustrative and based on typical values for substituted naphthalenes. Actual values would be obtained from specific DFT calculations.

ParameterValue
C-Br Bond Length~1.90 Å
C-C (aromatic) Bond Length1.37 - 1.43 Å
C-C (methyl) Bond Length~1.51 Å
C-H (methyl) Bond Length~1.10 Å
C-C-C Bond Angle (ring)118° - 122°
C-C-Br Bond Angle~119°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO will also be distributed over the aromatic system. The presence of the electron-donating methyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO.

The HOMO-LUMO energy gap is a crucial parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net By analyzing the spatial distribution of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, electrophilic substitution reactions are likely to occur at the carbon atoms where the HOMO has the largest electron density.

Illustrative FMO Parameters for this compound (Theoretical) Note: The following data is illustrative and based on typical values for substituted naphthalenes. Actual values would be obtained from specific DFT calculations.

ParameterEnergy (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. liverpool.ac.uk The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, an accurate geometry optimization is a prerequisite for reliable NMR predictions. By comparing the calculated chemical shifts with experimental data, it is possible to validate the proposed structure and assign the observed signals to specific nuclei in the molecule. For complex molecules with overlapping signals, computational predictions can be decisive in making unambiguous assignments. The chemical shifts of aromatic protons typically appear in the range of 6.5-8.0 ppm, while benzylic protons are found around 2.0-3.0 ppm. libretexts.orglibretexts.org Aromatic carbons absorb in the 120-150 ppm range in ¹³C NMR. libretexts.orglibretexts.org The bromine substituent is known to have a "heavy atom effect," which can cause an upfield shift for the ipso carbon. stackexchange.com

Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Related Compound (p-Bromotoluene) Note: This table illustrates the principle of computational NMR prediction by comparing calculated and experimental values for a similar compound. Specific data for this compound would require dedicated calculations.

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm) libretexts.orgPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Methyl Protons2.302.2821.020.9
Aryl Protons (ortho to Br)7.357.29131.5131.2
Aryl Protons (meta to Br)7.006.96130.0129.8

Theoretical Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Theoretical calculations can also predict the vibrational and electronic spectra of this compound. The vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy can be calculated using DFT. ijarst.com These calculations provide a detailed picture of the molecule's vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectra, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands. For instance, characteristic C-H stretching vibrations of the methyl groups and the aromatic ring, as well as vibrations involving the C-Br bond, can be identified. ijarst.commdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic (UV-Vis) absorption spectrum. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are valuable for understanding the electronic transitions within the molecule and for interpreting experimental UV-Vis spectra.

Illustrative Predicted Spectroscopic Data for this compound Note: This table provides illustrative data based on typical values for substituted naphthalenes. Actual values would be obtained from specific calculations.

Spectroscopic TechniquePredicted FeatureTypical Wavenumber/Wavelength Range
IR SpectroscopyAromatic C-H Stretch3100-3000 cm⁻¹
IR SpectroscopyAliphatic C-H Stretch3000-2850 cm⁻¹
IR SpectroscopyC=C Aromatic Stretch1600-1450 cm⁻¹
IR SpectroscopyC-Br Stretch600-500 cm⁻¹
UV-Vis Spectroscopyπ → π* Transitions220-350 nm

Mechanistic Insights into Reactions of this compound via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be employed to map out the entire reaction pathway. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. The geometries of the transition states provide a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

For example, in a nucleophilic aromatic substitution reaction, computational modeling could help to determine whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. researchgate.net It could also shed light on the regioselectivity of the reaction, explaining why a nucleophile might preferentially attack at a specific position on the naphthalene ring. Similarly, for a Suzuki or Heck coupling reaction, computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Molecular Dynamics Simulations Applied to Systems Containing this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and applications of MD to analogous systems, such as other polycyclic aromatic hydrocarbons (PAHs), substituted naphthalenes, and halogenated organic compounds, provide a clear framework for how this technique can be applied. Such simulations can offer profound insights into the conformational dynamics, solvation processes, and interactions of this compound with its environment at an atomistic level.

The application of MD simulations to a molecule like this compound would typically involve several key areas of investigation. These include understanding the molecule's behavior in different solvents, its potential to interact with biological macromolecules, and its aggregation tendencies. For instance, MD simulations can predict how the bromine and methyl substituents on the naphthalene core influence its solubility in various media, a critical parameter for many chemical and biological processes. bates.eduresearchgate.net

A significant aspect of MD simulations for substituted naphthalenes is the conformational analysis. nih.gov The rotation around the single bonds connecting the methyl groups to the naphthalene ring, although seemingly simple, can be influenced by the presence of the bulky bromine atom and the surrounding solvent molecules. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. nih.gov This information is crucial for understanding the molecule's shape and how it presents itself for intermolecular interactions.

Furthermore, MD simulations are instrumental in studying the interactions of halogenated compounds with other molecules. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can be significant in molecular recognition and self-assembly processes. MD simulations can elucidate the strength and geometry of these interactions, which are vital for designing materials or understanding biological activity. mdpi.com

The choice of a suitable force field is a critical first step in any MD simulation. A force field is a set of parameters that defines the potential energy of a system of atoms or molecules. youtube.com For a molecule like this compound, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or a CHARMM-based force field would be a common starting point, as they are well-parameterized for organic molecules. researchgate.netmdpi.com Specific parameters for the brominated naphthalene moiety might need to be developed or validated to ensure the accuracy of the simulations.

A hypothetical MD simulation of this compound in a water box could be set up to study its solvation properties. The simulation would track the trajectories of the solute and solvent molecules over a period of nanoseconds. Analysis of these trajectories could yield valuable data, as illustrated in the hypothetical data table below.

Simulation ParameterHypothetical ValueSignificance
SolventTIP3P WaterA standard water model for simulating aqueous environments.
Simulation Time100 nsProvides sufficient time to observe local dynamics and some conformational changes.
Temperature298 KStandard ambient temperature for studying molecular behavior under normal conditions.
Pressure1 atmStandard atmospheric pressure.
Force FieldOPLS-AAA common choice for organic molecules, providing a good balance of accuracy and computational efficiency. researchgate.net
Radial Distribution Function (g(r)) of Water around BrominePeak at 3.5 ÅIndicates the most probable distance of water molecules from the bromine atom, revealing the structure of the solvation shell.
Diffusion Coefficient of this compound1.2 x 10⁻⁵ cm²/sQuantifies the mobility of the molecule in the solvent, which is related to its size and interactions with the solvent. mdpi.com
Rotational Correlation Time of C-Br bond15 psDescribes how quickly the orientation of the C-Br bond changes, providing insight into the local dynamics of the bromine substituent.

Such simulations could also be extended to study the interaction of this compound with other molecules, such as lipids in a membrane bilayer or the active site of a protein. mdpi.comresearchgate.net These types of studies are invaluable in fields like drug design and materials science, where understanding molecular interactions is key to predicting the behavior and efficacy of a compound. The insights gained from MD simulations can guide experimental work and accelerate the development of new technologies.

Applications of 4 Bromo 1,5 Dimethyl Naphthalene As a Synthetic Building Block

Precursor in the Synthesis of Highly Substituted Naphthalene (B1677914) Derivatives

The bromine atom on the naphthalene core of 4-bromo-1,5-dimethyl-naphthalene serves as a versatile functional group for introducing a wide array of substituents. Through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, the bromo group can be replaced with alkyl, aryl, or alkynyl groups, respectively. This would allow for the construction of a diverse library of highly substituted naphthalene derivatives. However, specific literature detailing these transformations for this compound is not available.

Role in the Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

Bromoarenes are common precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Theoretically, this compound could be utilized in reactions such as the Suzuki coupling with boronic acids of other aromatic systems or through intramolecular cyclization reactions to build larger, more complex PAH structures. These extended aromatic systems are of interest for their unique photophysical and electronic properties. Despite this potential, there are no specific examples in the current body of scientific literature that demonstrate the use of this compound for this purpose.

Utilization in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The functionalization of the naphthalene core through the bromo substituent could lead to the development of novel ligands for catalysis. For example, the introduction of phosphine (B1218219), amine, or other coordinating groups via substitution reactions could yield bidentate or monodentate ligands. These ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations. Research in this specific area utilizing this compound as a starting material has not been reported.

Integration into Advanced Materials Precursors for Organic Electronics and Optoelectronics

Naphthalene-based materials are of significant interest in the field of organic electronics and optoelectronics due to their inherent aromaticity and charge-carrying capabilities. As a functionalized building block, this compound could potentially be incorporated into the synthesis of organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or other advanced materials. The bromo-functionality would allow for its integration into larger conjugated systems through polymerization or dendrimerization reactions. However, the scientific literature lacks specific studies that have explored or reported the use of this compound in the creation of such materials.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 Bromo 1,5 Dimethyl Naphthalene

Functionalization at the Bromine Position: C-C, C-N, C-O, C-S Bond Formation

The carbon-bromine bond in 4-bromo-1,5-dimethylnaphthalene is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the synthesis of a diverse range of derivatives. The electrochemical reduction of similar bromo-methylnaphthalene compounds involves the cleavage of the C-Br bond, forming a radical anion intermediate that can then react to form dimers. mdpi.com

Carbon-Carbon (C-C) Bond Formation: Palladium-catalyzed cross-coupling reactions are paramount for C-C bond formation at the aryl bromide position. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the introduction of various alkyl, aryl, vinyl, or alkynyl groups. For instance, a Suzuki coupling would involve the reaction of 4-bromo-1,5-dimethylnaphthalene with an organoboron compound in the presence of a palladium catalyst and a base.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. tcichemicals.com This palladium-catalyzed reaction couples 4-bromo-1,5-dimethylnaphthalene with a wide range of primary or secondary amines, amides, or carbamates. tcichemicals.comnih.gov These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. tcichemicals.com A related approach involves the synthesis of naphthalimide derivatives, which can be achieved by reacting a bromo-naphthalic anhydride (B1165640) with an amine. nih.gov

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: Analogous to C-N bond formation, palladium-catalyzed or copper-catalyzed (Ullmann condensation) reactions can be employed to form C-O and C-S bonds. The reaction of 4-bromo-1,5-dimethylnaphthalene with alcohols, phenols, or thiols in the presence of a suitable catalyst and base yields the corresponding ethers and thioethers.

Below is a table summarizing potential functionalization reactions at the bromine position.

Bond Formed Reaction Name Reactants Typical Catalyst/Reagents Product Type
C-CSuzuki CouplingAryl/Alkyl Boronic Acid/EsterPd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Alkyl-substituted naphthalene (B1677914)
C-CStille CouplingOrganostannanePd CatalystAryl/Alkyl-substituted naphthalene
C-CSonogashira CouplingTerminal AlkynePd Catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted naphthalene
C-NBuchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst, Ligand, BaseN-Aryl amine
C-OUllmann CondensationAlcohol/Phenol (ROH)Cu Catalyst, BaseAryl ether
C-S---Thiol (RSH)Pd or Cu Catalyst, BaseAryl thioether

Modifications of the Methyl Groups: Oxidation, Reduction, and Halogenation

The two methyl groups of 4-bromo-1,5-dimethylnaphthalene offer additional sites for chemical transformation, distinct from the reactivity of the aromatic core.

Oxidation: The methyl groups on dimethylnaphthalene isomers can undergo oxidation. Microbial oxidation has been shown to be an effective method for transforming these groups. nih.govasm.org Certain bacterial strains can hydroxylate a methyl group, which is then further oxidized to a carboxylic acid. asm.orgnih.gov For dimethylnaphthalenes with methyl groups on separate rings, such as the 1,5-isomer, the initial metabolic step is typically the monoxygenation of one methyl group, followed by conversion to a carboxyl group. nih.gov Chemical oxidation can also be achieved using strong oxidizing agents, though controlling the extent of oxidation and avoiding reaction at the naphthalene core can be challenging.

Reduction: The reduction of the methyl groups on a naphthalene core is not a commonly performed or synthetically useful transformation. These groups are generally stable to typical catalytic hydrogenation conditions that might otherwise reduce the aromatic ring.

Halogenation: Halogenation of the methyl groups can occur under free-radical conditions. libretexts.orgyoutube.com In the presence of UV light and a halogen source like N-bromosuccinimide (NBS), a bromine atom can substitute a hydrogen atom on one of the methyl groups. youtube.comrsc.org This reaction proceeds via a free-radical chain mechanism. youtube.com It is possible for multiple halogenations to occur on the same methyl group, leading to di- and tri-halogenated products, depending on the reaction conditions and stoichiometry of the halogenating agent. libretexts.org This contrasts with electrophilic halogenation of the aromatic ring, which occurs in the presence of a Lewis acid catalyst and in the absence of UV light. libretexts.org

The following table outlines the primary modifications possible for the methyl groups.

Modification Reaction Type Typical Reagents Product
OxidationMicrobial OxidationSpecific bacterial strains (e.g., Pseudomonas sp.)4-Bromo-5-methylnaphthalene-1-carboxylic acid
OxidationChemical OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Naphthalene carboxylic acid derivatives
HalogenationFree-Radical HalogenationN-Bromosuccinimide (NBS), UV light4-Bromo-1-(bromomethyl)-5-methylnaphthalene

Further Aromatic Functionalization of the Naphthalene Core of 4-Bromo-1,5-dimethyl-naphthalene

Beyond derivatization at the bromo and methyl substituents, the naphthalene core itself can undergo further functionalization, most commonly through electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The reactivity and orientation of incoming electrophiles are governed by the directing effects of the existing substituents.

Naphthalene is generally more reactive than benzene (B151609) towards electrophilic substitution, with the 1-position (α-position) being kinetically favored over the 2-position (β-position). libretexts.orgdalalinstitute.com In 4-bromo-1,5-dimethylnaphthalene, the directing effects of the two methyl groups and the bromine atom must be considered.

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. The C1-methyl group directs to the 2- and 4-positions. The C5-methyl group directs to the 4-, 6-, and 8-positions.

Bromine (-Br): This is a deactivating, ortho-, para-directing group. The C4-bromo group directs to the 3- and 5-positions.

The combined influence of these groups suggests that the most likely positions for electrophilic attack are those activated by the methyl groups and not strongly deactivated or sterically hindered. Studies on the detritiation of dimethylnaphthalenes have shown that the effects of multiple methyl groups are not always simply additive, indicating complex electronic and steric interactions. rsc.org For 1,5-dimethylnaphthalene (B47167), the 4-position (and by symmetry, the 8-position) is highly activated. rsc.org

Given the existing substitution pattern, the most probable sites for a further electrophilic attack on 4-bromo-1,5-dimethylnaphthalene would be the 8-position, which is para to the C5-methyl group and meta to the C1-methyl group, and the 2-position, which is ortho to the C1-methyl group. The 8-position is generally favored due to less steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts acylation.

Reaction Electrophile Typical Reagents Potential Major Product
NitrationNO₂⁺HNO₃, H₂SO₄4-Bromo-1,5-dimethyl-8-nitronaphthalene
SulfonationSO₃Fuming H₂SO₄4-Bromo-1,5-dimethylnaphthalene-8-sulfonic acid
Friedel-Crafts AcylationRCO⁺RCOCl, AlCl₃1-(8-Bromo-4,8-dimethylnaphthalen-1-yl)ethanone
HalogenationBr⁺ / Cl⁺Br₂/Cl₂, FeBr₃/FeCl₃4,8-Dibromo-1,5-dimethylnaphthalene

Advanced Analytical Methodologies for Detection and Quantification of 4 Bromo 1,5 Dimethyl Naphthalene in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating 4-bromo-1,5-dimethyl-naphthalene from starting materials, byproducts, and other impurities. This separation is essential for both assessing the purity of a synthesized batch and for monitoring the progress of a chemical reaction in real-time.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for separating isomers and closely related compounds, which is critical for purity assessment. For instance, commercial suppliers of related brominated aromatic compounds, such as 1-bromo-4-(dimethylamino)naphthalene, often specify the use of GC to determine assay purity. thermofisher.com

In a typical GC analysis for a substituted naphthalene (B1677914), a non-polar capillary column is employed. The selection of the stationary phase is critical for achieving the desired separation. For related dimethylnaphthalenes, various columns have been utilized successfully. nist.gov

Table 1: Exemplary GC Column Parameters for Analysis of Related Naphthalene Compounds

Parameter Description Reference
Column Type Capillary nist.gov
Stationary Phases OV-1, SE-30, DB-1 (non-polar polysiloxane phases) nist.gov
Column Dimensions 25-50 m length, 0.2-0.32 mm internal diameter, 0.25-0.33 µm film thickness nist.gov
Carrier Gas Helium or Nitrogen nist.govacs.org
Temperature Program Isothermal or temperature-programmed ramp (e.g., 40°C to 310°C at 2-4 K/min) nist.gov
Detector Flame Ionization Detector (FID) acs.org

This table is generated based on data for analogous compounds and represents typical conditions that would be adapted for this compound.

The retention time of this compound in a GC system is influenced by its volatility and its interaction with the stationary phase. The presence of the bromine atom and methyl groups will significantly affect its retention characteristics compared to unsubstituted naphthalene.

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The progress of reactions involving bromo-substituted compounds can be effectively monitored using HPLC to track the consumption of reactants and the formation of products. acs.org The enhanced retention of brominated species on reversed-phase columns is a documented phenomenon. For example, in the analysis of a brominated phenethylamine, the brominated compound exhibited a significantly longer retention time compared to its non-brominated precursor, facilitating clear separation. psu.edu

Table 2: Typical HPLC Parameters for Analysis of Brominated Aromatic Compounds

Parameter Description Reference
Stationary Phase C18 (Octadecylsilane) psu.edu
Mobile Phase A mixture of an aqueous buffer (e.g., with acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. psu.edu
Detection UV-Vis Detector, typically monitoring at a wavelength where the naphthalene ring system absorbs strongly (e.g., around 280-300 nm). psu.edu
Analysis Type Isocratic or gradient elution depending on the complexity of the sample mixture.

This table outlines common starting conditions for method development for this compound based on established methods for similar analytes.

Integration with Spectroscopic Detection Methods (GC-MS, LC-MS)

To gain definitive structural information and enhance analytical selectivity and sensitivity, chromatographic systems are frequently coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured. This provides a unique mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification of this compound. GC-MS is widely used for the analysis of various naphthalene derivatives and their metabolites. tci-thaijo.org The fragmentation pattern in the mass spectrum would reveal characteristic isotopic patterns of bromine (79Br and 81Br in nearly equal abundance), confirming the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are more amenable to HPLC separation. The interface between the LC and the MS is a critical component that facilitates the transfer of the analyte from the liquid phase to the gas phase for ionization. LC-MS and its tandem version (LC-MS-MS) are powerful tools for the identification and quantification of brominated compounds in complex matrices, offering high sensitivity and specificity. nih.gov For instance, the analysis of related brominated designer drugs has been successfully achieved using LC-MS-MS, demonstrating its utility for trace-level detection. nih.gov

Future Research Trajectories and Emerging Paradigms for 4 Bromo 1,5 Dimethyl Naphthalene

Development of Sustainable and Green Synthetic Routes for 4-Bromo-1,5-dimethyl-naphthalene

The traditional synthesis of this compound often involves the bromination of 1,5-dimethylnaphthalene (B47167). A known method utilizes iron powder as a catalyst, which leads to a mixture of bromo- and dibromo-isomers, including 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes, as well as 2,6-, 2,7-, and 3,7-dibromo-1,5-dimethylnaphthalenes. The ratio of these products is dependent on the amount of catalyst used. osti.gov Future research is geared towards developing more selective and environmentally benign synthetic methods.

Green chemistry principles are at the forefront of these new synthetic strategies. nih.gov Key areas of development include:

Catalyst Innovation: The use of solid, reusable catalysts is a promising alternative to traditional methods. nih.gov Research into zeolites or other solid acid catalysts could offer higher selectivity and easier separation, minimizing waste.

Solvent-Free and Alternative Solvents: Moving away from hazardous organic solvents is a core tenet of green chemistry. nih.gov Exploring solvent-free reaction conditions, potentially utilizing microwave irradiation, could significantly reduce the environmental impact. nih.gov The use of water as a solvent, where feasible, presents a highly sustainable option. nih.govrsc.org

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are being prioritized. This involves designing reactions that minimize the formation of by-products. nih.gov

A comparative look at traditional versus potential green synthetic routes highlights the shift in chemical synthesis paradigms:

FeatureTraditional SynthesisPotential Green Synthesis
Catalyst Iron powder (often single-use)Solid, reusable catalysts (e.g., zeolites)
Solvent Organic solventsSolvent-free or green solvents (e.g., water)
By-products Mixture of isomers, potential for wasteHigher selectivity, minimized by-products
Energy Conventional heatingMicrowave irradiation, lower energy consumption

Exploration of Novel Catalytic Transformations Involving this compound

The bromine atom on the naphthalene (B1677914) core of this compound makes it a versatile substrate for a variety of catalytic transformations. Future research will likely focus on harnessing this reactivity for the synthesis of more complex molecules.

Emerging areas of interest include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While not yet extensively studied for this compound specifically, the reactivity of other bromo-naphthalene derivatives in such reactions suggests significant potential. researchgate.net These reactions could be used to introduce a wide range of functional groups at the 4-position.

C-H Functionalization: Recent advances in transition metal-catalyzed C-H activation offer a direct and atom-economical way to functionalize aromatic rings. rsc.orgchemistryviews.org Research into the regioselective C-H functionalization of the naphthalene core, in addition to the transformations of the C-Br bond, could open up new avenues for creating complex, polysubstituted naphthalene derivatives. Ruthenium-catalyzed C-H functionalization has already shown promise for other naphthalene systems. rsc.org

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field in organic synthesis. acs.org Photoinduced, palladium-catalyzed reactions have been successfully applied to the enantioselective carboamidation of dienes with bromoamides, suggesting that similar strategies could be developed for this compound to create chiral molecules. acs.org

Advanced Computational Modeling for Uncovering Undiscovered Reactivity and Properties of this compound

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational modeling can offer insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and transition states for various transformations of this compound. This can help in understanding the factors that control reactivity and selectivity, and in designing more efficient synthetic routes. For instance, computational studies on the dissociation of the carbon-bromine bond in similar molecules have provided valuable insights into the reaction mechanism of their electrochemical reduction. mdpi.com

Prediction of Physicochemical Properties: Computational models can be used to predict a range of properties for this compound and its derivatives, such as their electronic structure, spectroscopic characteristics, and potential for self-assembly. This information is crucial for identifying potential applications in areas like materials science and electronics.

Virtual Screening for Novel Applications: By computationally screening the interactions of this compound and its derivatives with various biological targets or materials, it may be possible to identify new and unexpected applications for these compounds.

Integration of this compound into Supramolecular Chemistry and Nanomaterials Research

The unique structural and electronic properties of the naphthalene core make this compound an attractive building block for the construction of supramolecular assemblies and nanomaterials.

Future research in this area is expected to explore:

Self-Assembling Systems: The planar aromatic surface of the naphthalene ring can participate in π-π stacking interactions, which are a key driving force for self-assembly. By modifying the 4-position with different functional groups, it may be possible to program the self-assembly of this compound derivatives into well-defined nanostructures such as nanofibers, vesicles, or gels. Naphthalene-based molecules have been shown to form a variety of supramolecular structures. acs.org

Functional Materials: Naphthalene diimides, which can be synthesized from naphthalene derivatives, are known for their interesting optical and electronic properties and have been used in the development of organic electronic devices. beilstein-journals.org The functionalization of this compound could lead to the creation of novel materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Host-Guest Chemistry: The naphthalene moiety can act as a guest in various host molecules, or it can be incorporated into larger host structures. The bromine atom provides a handle for further functionalization, allowing for the creation of tailored host-guest systems with specific recognition properties.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1,5-dimethyl-naphthalene, and how do methyl groups influence bromination regioselectivity?

  • Methodological Answer : Bromination of naphthalene derivatives typically employs electrophilic substitution. The methyl groups at positions 1 and 5 act as ortho/para directors, favoring bromination at the 4-position due to steric and electronic effects. A general procedure involves:
  • Using Lewis acids (e.g., FeBr₃) as catalysts in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C).
  • Quenching with ice-water and purifying via column chromatography (silica gel, hexane/ethyl acetate).
    Similar protocols are used for 1-bromo-2-methylnaphthalene synthesis, where methyl groups direct bromination .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl protons at δ 2.3–2.6 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • GC-MS/HPLC : Quantify purity (>95% by GC) and detect byproducts.
  • Melting Point Analysis : Compare experimental mp (e.g., 51–54°C for 2-(bromomethyl)naphthalene) with literature values .
  • Elemental Analysis : Confirm C, H, Br content.

Q. What toxicological data for related brominated naphthalenes inform safety protocols?

  • Methodological Answer :
  • Inhalation/Oral Studies : Assess acute toxicity (LD₅₀) in rodents, focusing on hepatic/renal effects. For example, 1-methylnaphthalene shows respiratory toxicity at 50–100 mg/kg .
  • Biomonitoring : Measure metabolites (e.g., urinary 1-naphthol) via HPLC-MS .
  • Safety Protocols : Use fume hoods, PPE, and adhere to OSHA guidelines for brominated aromatics .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. Methyl groups increase electron density at the 4-position, favoring bromination.
  • Thermochemical Data : Use enthalpy of formation (ΔHf) from similar compounds (e.g., 1-bromonaphthalene: ΔHf = 75.3 kJ/mol) to predict reaction feasibility .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (catalyst loading, temperature) to optimize yield. For example, propargyl bromide reactions require K₂CO₃ (24 mmol) and DMF at 25°C for 85% yield .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated species) and adjust stoichiometry.

Q. What advanced techniques confirm the crystal structure and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Refine structures using SHELX software. For example, SHELXL-2018 optimizes anisotropic displacement parameters .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., C₁₂H₁₁Br⁺ at m/z 234.0004).
  • UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~270 nm for naphthalene derivatives) .

Key Notes

  • Toxicology : Prioritize in vitro assays (e.g., Ames test) before in vivo studies .
  • Environmental Fate : Use log KOW values (e.g., ~3.5 for bromonaphthalenes) to predict bioaccumulation .
  • Contradictions : Address divergent NMR shifts by comparing solvent effects (CDCl₃ vs. DMSO-d6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.